N-Allyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
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Overview
Description
N-Allyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multiple steps:
Formation of the Diazacyclopenta[CD]azulene Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions, typically using corresponding halides and nucleophiles.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, leading to amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under conditions that favor substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of nitro groups may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore is explored. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound’s potential therapeutic applications are investigated. Its ability to interact with biological targets makes it a candidate for developing new treatments for various diseases.
Industry
In industry, the compound’s properties are leveraged for developing new materials with specific functionalities. This includes applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-Allyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-4-(4-chlorophenyl)-1-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
- N-Allyl-4-(4-bromophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
Uniqueness
The unique combination of functional groups in N-Allyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide sets it apart from similar compounds
Properties
Molecular Formula |
C27H26ClN3OS |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-(4-methoxyphenyl)-N-prop-2-enyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C27H26ClN3OS/c1-3-15-29-26(33)25-24(19-9-13-21(32-2)14-10-19)22-6-4-5-16-30-23(17-31(25)27(22)30)18-7-11-20(28)12-8-18/h3,7-14,17H,1,4-6,15-16H2,2H3,(H,29,33) |
InChI Key |
UIHUYSHATKFDKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NCC=C |
Origin of Product |
United States |
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